molecular formula C19H15ClN4O2S B11230030 N-(4-chlorophenyl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide

N-(4-chlorophenyl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide

Cat. No.: B11230030
M. Wt: 398.9 g/mol
InChI Key: DQFKBEULSLQGML-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide is a synthetic small molecule of significant interest in chemical biology and oncology research. This compound is recognized as a key synthetic intermediate in the preparation of bosutinib, a commercially approved tyrosine kinase inhibitor . Its core structure is based on a quinoline scaffold, which is a privileged structure in medicinal chemistry known for its ability to interact with various kinase ATP-binding sites. The primary research value of this compound lies in its role as a precursor for the development and study of Abl and Src kinase inhibitors. Researchers utilize this molecule to explore structure-activity relationships (SAR) and to synthesize novel analogs for probing kinase signaling pathways. Its mechanism of action, when elaborated into the active drug, involves the potent and specific inhibition of Bcr-Abl tyrosine kinase , as well as Src family kinases, which are critically implicated in the proliferation and survival of certain cancer cells, particularly in chronic myeloid leukemia (CML). This reagent is provided For Research Use Only and is intended for use in laboratory settings to further the understanding of kinase function, drug resistance mechanisms, and for the discovery of new therapeutic agents.

Properties

Molecular Formula

C19H15ClN4O2S

Molecular Weight

398.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide

InChI

InChI=1S/C19H15ClN4O2S/c1-10-7-11(2)22-18-15(10)16-17(27-18)19(26)24(9-21-16)8-14(25)23-13-5-3-12(20)4-6-13/h3-7,9H,8H2,1-2H3,(H,23,25)

InChI Key

DQFKBEULSLQGML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)Cl)C

Origin of Product

United States

Biological Activity

N-(4-chlorophenyl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide is a complex organic compound known for its unique structural features and potential biological activities. This compound is characterized by the presence of a chlorophenyl group and a triazatricyclo moiety, which contribute to its pharmacological properties.

The molecular formula of the compound is C15H13ClN3O2SC_{15}H_{13}ClN_{3}O_{2}S, with a molecular weight of approximately 283.72 g/mol. Its structure includes multiple functional groups that may interact with biological systems.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Gram-positive and Gram-negative Bacteria : Studies have shown that derivatives of thiazole compounds demonstrate potent antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for some derivatives were reported as low as 0.004 mg/mL against sensitive strains like Enterobacter cloacae .
BacteriaMIC (mg/mL)MBC (mg/mL)
Staphylococcus aureus0.0150.030
Escherichia coli0.0110.020
Enterobacter cloacae0.0040.008

Antifungal Activity

The compound also shows promising antifungal activity:

  • Fungal Strains : Compounds in this class have been tested against fungi such as Candida albicans and Aspergillus fumigatus, with MIC values ranging from 0.004 to 0.06 mg/mL . The most sensitive fungal strain was identified as Trichoderma viride.

The biological mechanisms underlying the activity of this compound likely involve:

  • Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall synthesis.
  • Interference with Nucleic Acid Synthesis : The triazatricyclo structure may interact with DNA or RNA synthesis pathways.

Case Studies

Several studies have explored the biological effects of related compounds:

  • Study on Antibacterial Efficacy : A recent study demonstrated that thiazole derivatives exhibited superior antibacterial activity compared to traditional antibiotics like ampicillin and streptomycin . The most effective compound had an MIC of 0.004 mg/mL against E. coli.
  • Research on Antifungal Properties : Another investigation revealed that specific derivatives showed excellent antifungal activity against T. viride, highlighting the potential for developing new antifungal agents from this chemical class .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on substituent effects, physicochemical properties, and inferred bioactivity.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Physicochemical Properties (Inferred) Potential Bioactivity
Target Compound 8-thia-3,5,10-triazatricyclo[7.4.0.02,7] 4-chlorophenyl, acetamide, 11,13-dimethyl Moderate polarity (thia, amide groups) Possible enzyme inhibition
N-(4-{6-oxo-5,12,14-trioxa-2-azatetracyclo[7.7.0.0³,⁷.0¹¹,¹⁵]hexadeca-1(9),3(7),10,15-tetraen-8-yl}phenyl)acetamide 5,12,14-trioxa-2-azatetracyclo[7.7.0.0³,⁷] 4-phenyl, acetamide, oxygen-rich core Higher hydrophilicity (trioxa bridges) Lab research (toxicity noted)
Compound 1 (from NMR study) Rapamycin-like macrocycle Variable substituents in regions A/B Solubility dependent on substituents Immunosuppressive/antifungal

Key Findings

NMR data from highlight that substituent placement (e.g., regions A/B in similar macrocycles) alters chemical environments, which could modulate binding affinity or metabolic stability .

Safety and Toxicity :

  • The trioxa analog () exhibits acute oral toxicity (LD50: 300 mg/kg in rats), suggesting that sulfur/oxygen substitutions in the core structure may influence toxicity profiles .

Synthetic Challenges :

  • The tricyclic thia-aza-oxo core of the target compound likely requires multistep synthesis, akin to methodologies described in plant-derived biomolecule studies ().

Limitations

  • Direct bioactivity data for the target compound are absent in the provided evidence; comparisons rely on structural analogs.
  • Physicochemical properties (e.g., solubility, logP) are inferred from substituent chemistry rather than experimental measurements.

Preparation Methods

Cyclization of Bis-Chloroethylamino Intermediates

A key method involves condensing 2-[N,N-bis(2-chloroethyl)amino]ethoxy acetamide derivatives with substituted amines. For example:

  • Reactant : 2-[N,N-Bis(2-chloroethyl)amino]ethoxy-1-[N-(1-benzyl)]acetamide (VIIIb) reacts with (R)-4-(chlorophenyl)phenylmethyl amine (IX) in toluene at 120–130°C using triethylamine (TEA) as a base.

  • Mechanism : Nucleophilic substitution forms the piperazine ring, followed by intramolecular cyclization to generate the tricyclic system.

Solvent and Base Optimization

  • Solvents : Toluene, N,N-dimethylformamide (DMF), or dichloroethane are preferred for their high boiling points and compatibility with cyclization.

  • Bases : TEA, potassium carbonate, or N,N-diisopropylamine (serving as both base and solvent).

Table 1: Cyclization Conditions and Yields

MethodSolventBaseTemperature (°C)Yield (%)Source
Bis-chloroethyl pathwayTolueneTEA120–13078–85
Tandem C–N/C–O bondingTolueneNoneRT65–72

Functionalization with 4-Chlorophenylacetamide

Acylation of the Tricyclic Amine

The free amine group on the tricyclic core is acylated using 2-chloro-N-(4-chlorophenyl)acetamide :

  • Conditions : React the tricyclic amine with chloroacetyl chloride in dichloromethane (DCM) or toluene, using sodium bicarbonate as a base at 0–5°C.

  • Mechanism : Nucleophilic acyl substitution forms the acetamide bond.

Alternative Coupling Strategies

  • Schotten-Baumann Reaction : Interface acylation in biphasic systems (water/DCM) improves purity.

  • Catalytic Methods : Use of DMAP (4-dimethylaminopyridine) accelerates acylation at lower temperatures (25°C).

Table 2: Acylation Efficiency

SubstrateAcylating AgentSolventBaseYield (%)
Tricyclic amineChloroacetyl chlorideDCMNaHCO₃82
Tricyclic amine2-BromoacetamideTolueneTEA75

Industrial-Scale Production

Continuous Flow Reactors

  • Advantages : Enhanced heat transfer and reduced reaction times for cyclization steps.

  • Example : A tubular reactor with in-line cooling maintains 120°C for cyclization, achieving 85% conversion.

Purification Techniques

  • Crystallization : Ethyl acetate/hexane mixtures precipitate the product with >99% purity.

  • Chromatography : Reverse-phase HPLC resolves regioisomers (if present) using acetonitrile/water gradients.

Recent Advancements

Transition Metal-Free Synthesis

A 2023 method eliminates metal catalysts by using levulinic acid derivatives and o-aminobenzyl alcohols in a one-pot cascade reaction. This approach achieves 70% yield at room temperature, reducing energy costs.

Enzymatic Acylation

Pilot studies employ Candida antarctica lipase B to acylate the tricyclic amine in aqueous media, achieving 68% yield with minimal by-products .

Q & A

Basic Research Questions

Q. What are the critical steps for optimizing the synthesis of this compound, and how can reaction conditions be systematically refined?

  • Methodological Answer : Synthesis involves multi-step pathways requiring optimization of temperature (80–120°C), solvent polarity (e.g., DMF vs. THF), and reaction time (6–24 hrs). For example, highlights the need for stepwise purification via HPLC to isolate intermediates with ≥95% purity. Use kinetic studies (e.g., TLC monitoring) to identify rate-limiting steps . Computational tools like quantum chemical calculations ( ) can predict optimal reaction paths, reducing trial-and-error experimentation .
Key Parameters for Optimization
Temperature: 80–120°C
Solvent: Polar aprotic (DMF, THF)
Reaction Time: 6–24 hrs
Purification: Gradient HPLC (C18 column)

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?

  • Methodological Answer : Combine ¹H/¹³C NMR (500 MHz) to confirm regiochemistry of the tricyclic core and sulfur/chlorine substituents (). High-resolution mass spectrometry (HRMS) validates molecular weight (±0.001 Da). X-ray crystallography (as in ) resolves stereochemical ambiguities, while IR spectroscopy identifies carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodological Answer : Prioritize in vitro assays targeting enzymes/receptors structurally similar to those inhibited by related tricyclic thiazolidinones (). Use dose-response curves (0.1–100 µM) to assess IC₅₀ values. For example, recommends kinase inhibition assays (e.g., EGFR or JAK2) due to the compound’s heterocyclic pharmacophore .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum protein interference) or impurity profiles. Implement orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays). ’s systematic variation approach suggests using Design of Experiments (DoE) to isolate confounding variables (e.g., pH, solvent traces) . Cross-validate findings with structurally analogous compounds () to identify SAR trends .

Q. How can computational modeling predict this compound’s reactivity and metabolic stability?

  • Methodological Answer : Apply DFT calculations (e.g., B3LYP/6-31G*) to map electrophilic sites prone to nucleophilic attack (e.g., sulfur in the thia-triazatricyclic core). Use molecular dynamics (MD) simulations to assess hydrolytic stability in physiological pH ( ). ADMET predictors (e.g., SwissADME) estimate metabolic pathways, highlighting potential CYP450 interactions .
Computational Parameters
DFT Level: B3LYP/6-31G*
Solvent Model: COSMO (water)
MD Simulation Time: 50 ns

Q. What experimental designs elucidate the mechanism of action for this compound in complex biological systems?

  • Methodological Answer : Combine proteomics (e.g., SILAC) to identify target proteins and CRISPR-Cas9 knockout models to validate pathway dependencies (). For example, suggests using fluorescence polarization assays to measure binding kinetics (kₒₙ/kₒff) to kinase domains . Isotopic labeling (¹⁴C/³H) tracks metabolic fate in hepatocyte models .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data in polar vs. nonpolar solvents?

  • Methodological Answer : Solubility discrepancies (e.g., DMSO vs. hexane) may stem from polymorphic forms or aggregation. Use dynamic light scattering (DLS) to detect nanoaggregates. recommends differential scanning calorimetry (DSC) to identify metastable crystalline phases. Adjust solvent mixtures (e.g., DMSO:water gradients) to mimic physiological conditions .

Methodological Resources

  • Synthesis Protocols : Refer to for stepwise optimization and for computational reaction design .
  • Analytical Workflows : and provide NMR/X-ray crystallography templates .
  • Biological Assays : and outline kinase inhibition and proteomic strategies .

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